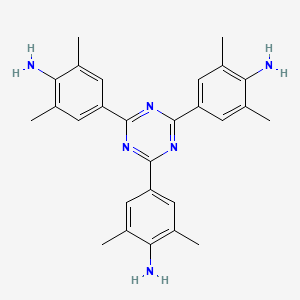

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline)

Description

Chemical Structure and Synthesis 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) (abbreviated as Td in ) is a star-shaped molecule with a central 1,3,5-triazine core symmetrically linked to three 2,6-dimethylaniline groups via amino bridges. Its synthesis involves nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 2,6-dimethylaniline under basic conditions, typically using potassium carbonate in acetone or dimethylformamide at low temperatures . This method yields the compound in high purity (≥98%) and moderate to high yields (e.g., 82% in for analogous derivatives).

Applications Td is primarily used as a monomer in covalent organic frameworks (COFs), particularly for designing Zr- or Ti-based catalysts for ethylene polymerization. In COFs, its bulky 2,6-dimethylaniline substituents create larger pore sizes (e.g., 27 Å in TdDa COFs) compared to analogs like TbDa or TtDa, enhancing catalytic activity (4.3×10⁴ g PE·mol⁻¹·h⁻¹ for Zr-TdDa) and enabling broader molecular weight distributions in polyethylene products .

Properties

IUPAC Name |

4-[4,6-bis(4-amino-3,5-dimethylphenyl)-1,3,5-triazin-2-yl]-2,6-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6/c1-13-7-19(8-14(2)22(13)28)25-31-26(20-9-15(3)23(29)16(4)10-20)33-27(32-25)21-11-17(5)24(30)18(6)12-21/h7-12H,28-30H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCACCKQLQJWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C)N)C)C4=CC(=C(C(=C4)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Optimized Conditions

-

Cyanuric chloride (1 eq) and 2,6-dimethylaniline (3.3 eq) are dissolved in dry DMF.

-

K₂CO₃ (3 eq) is added, and the mixture is stirred at 80°C under argon for 24 hours.

-

The product is isolated via filtration and purified by recrystallization (hexanes/EtOAc).

Catalytic Systems for Enhanced Efficiency

Acidic Ionic Liquids

Ionic liquids like methyl butyl trifluoromethanesulfonate imidazolium bisulfate act as dual solvents and catalysts, enabling mild conditions (10–150°C) and reducing side reactions.

Transition Metal Catalysis

Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate coupling reactions in toluene/ethanol/water systems, though these are more common for carbon-carbon bond formation.

Purification and Characterization

Purification Methods

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 354.45 g/mol | |

| Purity (HPLC) | ≥98% | |

| Melting Point | >300°C | |

| NMR (¹H) | δ 8.66–8.63 (m, 15H), 7.61–7.51 (m, 26H) |

Challenges and Mitigation Strategies

-

Incomplete Substitution :

-

Byproduct Formation :

-

Moisture Sensitivity :

Comparative Analysis of Methods

| Method | Yield | Purity | Conditions | Scalability |

|---|---|---|---|---|

| Stepwise Substitution | 70–80% | 95–98% | Multi-step,低温 | Moderate |

| One-Pot with Ionic Liquid | 85–90% | >99.5% | Mild, single-step | High |

| Palladium-Catalyzed | 50–60% | 90–95% | High-cost catalyst | Low |

Industrial Applications and Modifications

The compound serves as a precursor for COFs with high surface areas (>450 m²/g). Modifications include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the triazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities and as intermediates in drug synthesis .

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various organic compounds. It is also utilized in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) involves its interaction with specific molecular targets, primarily through its triazine core. This interaction can lead to various chemical transformations, depending on the functional groups present and the reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Insights :

- Steric and Electronic Effects: Td’s 2,6-dimethylaniline groups provide greater steric bulk than phenolic or pyridyl analogs, reducing aggregation in COFs and enhancing catalyst accessibility .

- Reactivity: Aldehyde-functionalized triazines (e.g., ) enable dynamic covalent chemistry for self-healing COFs, whereas Td’s amino groups favor coordination with transition metals like Zr⁴⁺ .

Catalytic Performance in COFs

| COF Type | Monomer Used | Surface Area (m²/g) | Ethylene Polymerization Activity (g PE·mol⁻¹·h⁻¹) | Molecular Weight Distribution (Đ) |

|---|---|---|---|---|

| Zr-TdDa | Td | 711–1590* | 4.3×10⁴ | 2.0–2.8 |

| Zr-TbDa | 1,3,5-Tris(4-aminophenyl)benzene | Comparable to TdDa | 2.8×10⁴ | 1.9–2.7 |

| Zr-TtDa | 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | Similar to TbDa | 3.0×10⁴ | 1.9–2.7 |

*Surface areas vary based on COF architecture (staggered vs. eclipsed layers, ). TdDa’s larger pores improve monomer diffusion, explaining its superior activity .

Biological Activity

The compound 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) is a triazine derivative known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer and antiviral activities, supported by data tables and case studies.

- Chemical Formula : C₃₁H₃₁N₅

- Molecular Weight : 511.62 g/mol

- CAS Number : 443922-06-3

Biological Activity Overview

Research indicates that triazine derivatives exhibit significant biological activities, particularly in cancer therapy and antiviral applications. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. Notably:

- Selectivity Against Cancer Cells : In a study evaluating the antiproliferative activity against breast cancer cell lines (MDA-MB231, SKBR-3, MCF-7), compounds similar to triazine derivatives demonstrated selective inhibition of MDA-MB231 cells with a GI50 value of 1 nM . This selectivity suggests that these compounds can target malignant cells while sparing non-cancerous cells.

- Mechanism of Action : The primary mechanism identified involves apoptosis induction in cancer cells. Morphological changes observed through fluorescence microscopy indicate that the compounds trigger apoptotic pathways leading to cell death .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| 4,4',4''-(1,3,5-Triazine...) | MDA-MB231 | 1 | Apoptosis |

| Other Triazine Derivatives | SKBR-3 | Varies | Cell Cycle Arrest |

| MCF-7 | Varies | Apoptosis |

Antiviral Activity

Recent studies have explored the antiviral properties of triazine derivatives against various viral infections. For instance:

- Anti-PVY Activity : Certain triazine-based compounds exhibited significant protective activity against Potato Virus Y (PVY), with protective percentages reaching up to 65.5% compared to control agents . This suggests potential applications in agricultural biotechnology.

- Mechanism Insights : Molecular docking studies reveal that these compounds interact with viral proteins, potentially inhibiting replication and spread .

Table 2: Antiviral Activity Against PVY

| Compound | Protective Activity (%) | Control Agent (%) |

|---|---|---|

| C5 | 63.6 | 50.7 |

| C10 | 60.1 | 31.4 |

| C19 | 60.0 | - |

Case Studies

Several case studies highlight the efficacy of triazine derivatives:

- Case Study 1 : A synthesized triazine derivative displayed selective cytotoxicity in triple-negative breast cancer models, emphasizing the importance of structure-activity relationships in drug design .

- Case Study 2 : In agricultural applications, triazine compounds have been utilized to enhance resistance against viral pathogens in crops, demonstrating their versatility beyond pharmacological uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.